1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound featuring a triazole ring, an azetidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the methoxyphenyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced to form a different heterocyclic structure.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-hydroxyphenoxy)ethanone.
Reduction: Formation of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanol.
Substitution: Formation of various substituted azetidines and triazoles depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential as a therapeutic agent due to its biological activity, including antimicrobial and antioxidant properties.
Industry: It can be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-methoxyphenoxy)ethanone
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-methoxyphenoxy)ethanone
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-hydroxyphenoxy)ethanone
Uniqueness: This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring, in particular, can affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-4-2-3-5-13(12)21-10-14(19)17-8-11(9-17)18-7-6-15-16-18/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKGKKQMBGHJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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